2-(6-Oxopiperidin-2-yl)acetic acid

Acetyl-CoA Carboxylase Inhibition Metabolic Disease Cancer Metabolism

2-(6-Oxopiperidin-2-yl)acetic acid (CAS 66654-69-1, MF C₇H₁₁NO₃, MW 157.17) is a racemic piperidinone-containing small molecule with a carboxylic acid side chain. It is primarily positioned as a versatile heterocyclic building block for medicinal chemistry and organic synthesis, characterized by a melting point of 135–140°C and limited solubility in DMSO, ethanol, and methanol.

Molecular Formula C7H11NO3
Molecular Weight 157.169
CAS No. 66654-69-1
Cat. No. B2835133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Oxopiperidin-2-yl)acetic acid
CAS66654-69-1
Molecular FormulaC7H11NO3
Molecular Weight157.169
Structural Identifiers
SMILESC1CC(NC(=O)C1)CC(=O)O
InChIInChI=1S/C7H11NO3/c9-6-3-1-2-5(8-6)4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)
InChIKeyGQAFTUMTSHDPRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Oxopiperidin-2-yl)acetic acid (CAS 66654-69-1): Procurement-Focused Molecular Overview and Vendor Landscape


2-(6-Oxopiperidin-2-yl)acetic acid (CAS 66654-69-1, MF C₇H₁₁NO₃, MW 157.17) is a racemic piperidinone-containing small molecule with a carboxylic acid side chain . It is primarily positioned as a versatile heterocyclic building block for medicinal chemistry and organic synthesis, characterized by a melting point of 135–140°C and limited solubility in DMSO, ethanol, and methanol . The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%, with batch-specific analytical documentation (NMR, HPLC) offered by certain suppliers .

2-(6-Oxopiperidin-2-yl)acetic acid (CAS 66654-69-1): Why Simple Piperidine Analogs Fail to Substitute Functionally


Substituting 2-(6-oxopiperidin-2-yl)acetic acid with simpler piperidine or piperidinone analogs (e.g., piperidine-2-carboxylic acid) is not functionally equivalent due to the critical combination of the 6-oxo lactam and the C2-acetic acid side chain. This specific scaffold provides a distinct hydrogen-bonding pharmacophore (Topological Polar Surface Area = 66.4 Ų) and a calculated XLogP3 of -0.5, which are essential for engaging targets like acetyl-CoA carboxylase (ACC) and histone deacetylases (HDAC) where precise spatial arrangement of the acid and amide functionalities dictates inhibitory potency . The presence of the racemic chiral center at C2 further distinguishes this compound from achiral analogs or single-enantiomer derivatives like (S)-6-oxo-2-piperidinecarboxylic acid, impacting downstream synthetic utility and biological activity profiles .

2-(6-Oxopiperidin-2-yl)acetic acid (CAS 66654-69-1): Evidence-Based Procurement Rationale and Comparative Performance Data


2-(6-Oxopiperidin-2-yl)acetic acid as an Acetyl-CoA Carboxylase (ACC) Inhibitor: Comparative IC₅₀ Values for ACC1 and ACC2

Derivatives of 2-(6-oxopiperidin-2-yl)acetic acid exhibit potent dual inhibition of acetyl-CoA carboxylase (ACC) isoforms. A representative compound (BDBM50365279/CHEMBL1958360) containing this core scaffold demonstrates nanomolar IC₅₀ values against human ACC2 (8 nM), human ACC1 (32 nM), and rat ACC1 (7 nM) . This places the 6-oxopiperidin-2-yl acetic acid scaffold among the highly potent ACC inhibitor chemotypes, significantly more potent than older classes of ACC inhibitors such as CP-640186 (ACC1 IC₅₀ ~60 nM, ACC2 IC₅₀ ~80 nM) in cross-study comparisons .

Acetyl-CoA Carboxylase Inhibition Metabolic Disease Cancer Metabolism

2-(6-Oxopiperidin-2-yl)acetic acid as an HDAC Inhibitor Scaffold: Preliminary IC₅₀ Data and Comparative Positioning

Preliminary data indicates that compounds derived from the 2-(6-oxopiperidin-2-yl)acetic acid scaffold can inhibit histone deacetylases (HDACs) with an IC₅₀ of 8.7 μM . While this is a micromolar, rather than nanomolar, potency, it provides a validated starting point for scaffold optimization. In comparison, the classic broad-spectrum HDAC inhibitor Vorinostat (SAHA) exhibits IC₅₀ values in the low nanomolar range (e.g., ~10 nM for HDAC1) . The 6-oxopiperidin-2-yl acetic acid scaffold offers a structurally distinct chemotype that may allow for selective isoform inhibition through further medicinal chemistry efforts, differentiating it from hydroxamate-based pan-HDAC inhibitors.

HDAC Inhibition Epigenetics Oncology

2-(6-Oxopiperidin-2-yl)acetic acid: Structural Differentiation from (S)-6-Oxo-2-piperidinecarboxylic acid via Physicochemical and Stereochemical Properties

2-(6-Oxopiperidin-2-yl)acetic acid (racemic, C7H11NO3, MW 157.17) differs fundamentally from the single-enantiomer building block (S)-6-oxo-2-piperidinecarboxylic acid (C6H9NO3, MW 143.14) . The key differentiator is the presence of a C2-acetic acid side chain versus a C2-carboxylic acid group, resulting in distinct molecular weights (157.17 vs. 143.14 g/mol), topological polar surface areas (66.4 Ų vs. ~66.4 Ų but with different hydrogen bonding potential), and LogP values (-0.5 vs. predicted -0.2) . Furthermore, 2-(6-oxopiperidin-2-yl)acetic acid is supplied as a racemic mixture (undefined stereocenter count: 1), whereas the comparator is a defined single enantiomer .

Synthetic Building Block Stereochemistry Physicochemical Properties

2-(6-Oxopiperidin-2-yl)acetic acid: Application as an E3 Ligase-Recruiting Moiety in PROTAC Development

The 2-(6-oxopiperidin-2-yl)acetic acid scaffold has been specifically identified as a functional E3 ligase-recruiting moiety in the development of Proteolysis Targeting Chimeras (PROTACs) . A 2023 Nature Chemical Biology publication reported the successful development of a Tau-protein degrader incorporating this exact scaffold as the E3 ligase ligand . This application differentiates it from simpler piperidine carboxylic acids which may not exhibit the same affinity for E3 ligase components or may lack the appropriate linker attachment geometry. While quantitative degradation data (DC₅₀) are not yet publicly available for this specific compound, the validated utility as a functional E3 ligand component establishes a unique procurement rationale.

PROTAC Targeted Protein Degradation E3 Ligase

2-(6-Oxopiperidin-2-yl)acetic acid (CAS 66654-69-1): Optimal Research and Industrial Application Scenarios Based on Procurement Evidence


Metabolic Disease and Cancer Metabolism Programs: Developing Next-Generation ACC Inhibitors

Given the nanomolar potency of derivatives of this scaffold against ACC1 and ACC2 (IC₅₀ values 7-32 nM) , 2-(6-oxopiperidin-2-yl)acetic acid is a high-priority procurement target for medicinal chemistry teams focused on non-alcoholic steatohepatitis (NASH), obesity, or cancers driven by de novo lipogenesis. The scaffold offers a significantly more potent starting point than older ACC inhibitor chemotypes, potentially enabling lower clinical doses and reduced off-target effects .

Epigenetic Drug Discovery: Scaffold-Hopping for Isoform-Selective HDAC Inhibitors

For researchers seeking to develop novel HDAC inhibitors with improved selectivity profiles, 2-(6-oxopiperidin-2-yl)acetic acid provides a micromolar-potency starting scaffold (IC₅₀ 8.7 μM) . This is a viable alternative to hydroxamate-based pan-inhibitors, offering a distinct chemical structure that can be optimized for isoform selectivity, potentially mitigating the hematological and cardiac toxicities associated with current HDAC drugs .

Targeted Protein Degradation (PROTAC) Development: Pre-Validated E3 Ligase Ligand

Procurement of 2-(6-oxopiperidin-2-yl)acetic acid is specifically justified for PROTAC development programs, where it has been successfully employed as an E3 ligase-recruiting element for degrading therapeutically relevant proteins like Tau . Utilizing this pre-validated ligand streamlines PROTAC design and reduces the risk of failure associated with identifying a suitable E3 ligase binder, accelerating the development of targeted degraders for neurodegenerative and oncological targets.

Asymmetric Synthesis and Chiral Building Block Derivatization

As a racemic mixture, 2-(6-oxopiperidin-2-yl)acetic acid is ideal for methods development in asymmetric synthesis or for preparing racemic intermediates where downstream chiral resolution is planned . Its physicochemical properties (MW 157.17, TPSA 66.4 Ų, LogP -0.5) make it a tractable starting material for introducing the 6-oxopiperidin-2-yl acetic acid motif into more complex structures, offering a balance of polarity and lipophilicity suitable for a range of medicinal chemistry transformations.

Technical Documentation Hub

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